molecular formula C20H28N2O2 B4995810 N-(4-butylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide

N-(4-butylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide

Cat. No. B4995810
M. Wt: 328.4 g/mol
InChI Key: IMROBLPXZDVLRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide, commonly known as BAY 11-7082, is a synthetic small molecule inhibitor of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) activation. NF-κB is a transcription factor that plays a crucial role in regulating the immune response, inflammation, cell proliferation, and apoptosis. BAY 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Mechanism of Action

BAY 11-7082 exerts its effects by inhibiting the activation of NF-κB, a transcription factor that plays a crucial role in regulating the immune response, inflammation, cell proliferation, and apoptosis. NF-κB is activated by various stimuli, including pro-inflammatory cytokines, bacterial and viral infections, and oxidative stress. Once activated, NF-κB translocates to the nucleus and binds to specific DNA sequences, leading to the expression of various genes involved in inflammation, cell proliferation, and survival.
BAY 11-7082 inhibits NF-κB activation by covalently modifying the cysteine residue in the IKKβ (IκB kinase beta) subunit of the IKK complex, which is responsible for phosphorylating IκBα (inhibitor of NF-κB alpha), leading to its degradation and subsequent release of NF-κB for translocation to the nucleus. By inhibiting the IKK complex, BAY 11-7082 prevents the activation of NF-κB and subsequent expression of pro-inflammatory cytokines and other NF-κB target genes.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have various biochemical and physiological effects, including:
- Inhibition of NF-κB activation and subsequent expression of pro-inflammatory cytokines and other NF-κB target genes
- Induction of apoptosis in cancer cells by inhibiting NF-κB activation and subsequent expression of anti-apoptotic genes
- Sensitization of cancer cells to chemotherapy and radiation therapy by inhibiting NF-κB activation and subsequent expression of drug-resistant genes
- Suppression of the production of pro-inflammatory cytokines in autoimmune disorders by inhibiting NF-κB activation
- Reduction of inflammation and improvement of lung function in inflammatory diseases such as asthma and COPD

Advantages and Limitations for Lab Experiments

BAY 11-7082 has several advantages and limitations for lab experiments. Some of the advantages include:
- Specific inhibition of NF-κB activation, making it a useful tool for studying the role of NF-κB in various diseases
- Availability of commercial sources, making it easy to obtain for lab experiments
- Low toxicity and high solubility in water, making it suitable for in vitro and in vivo studies
Some of the limitations include:
- Covalent modification of IKKβ, leading to potential off-target effects and interference with other signaling pathways
- Limited stability in solution, requiring careful storage and handling
- Limited bioavailability in vivo, requiring high doses for therapeutic effects

Future Directions

BAY 11-7082 has shown promising results in various preclinical studies for its potential therapeutic applications in cancer, autoimmune disorders, and inflammatory diseases. However, several challenges need to be addressed before its clinical translation. Some of the future directions for BAY 11-7082 research include:
- Development of more potent and selective inhibitors of NF-κB activation
- Optimization of dosing and administration routes for maximal therapeutic effects
- Evaluation of the safety and efficacy of BAY 11-7082 in clinical trials for various diseases
- Elucidation of the potential off-target effects and interference with other signaling pathways
- Investigation of the potential combination therapy with other drugs for synergistic effects
In conclusion, BAY 11-7082 is a synthetic small molecule inhibitor of NF-κB activation that has shown promising results for its potential therapeutic applications in various diseases. Its specific inhibition of NF-κB activation makes it a useful tool for studying the role of NF-κB in various diseases. However, several challenges need to be addressed before its clinical translation, and further research is needed to optimize its therapeutic potential.

Synthesis Methods

BAY 11-7082 can be synthesized by reacting 4-tert-butylphenylboronic acid with 1-cyclohexene-1-carboxaldehyde in the presence of a palladium catalyst to form the corresponding aryl alkene. The aryl alkene is then reacted with ethylenediamine in the presence of a base, such as potassium carbonate, to produce BAY 11-7082.

Scientific Research Applications

BAY 11-7082 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, BAY 11-7082 has been shown to inhibit the growth and survival of cancer cells by suppressing NF-κB activation. It has been studied in various types of cancer, including breast cancer, prostate cancer, lung cancer, and pancreatic cancer. In addition, BAY 11-7082 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
In autoimmune disorders, BAY 11-7082 has been shown to suppress the production of pro-inflammatory cytokines, such as TNF-α (tumor necrosis factor-alpha), IL-1β (interleukin-1 beta), and IL-6 (interleukin-6), by inhibiting NF-κB activation. This makes it a potential therapeutic agent for diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
Inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and sepsis have also been studied with BAY 11-7082. In these diseases, BAY 11-7082 has been shown to reduce inflammation and improve lung function in animal models.

properties

IUPAC Name

N'-(4-butylphenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-2-3-7-17-10-12-18(13-11-17)22-20(24)19(23)21-15-14-16-8-5-4-6-9-16/h8,10-13H,2-7,9,14-15H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMROBLPXZDVLRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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